Cyclopropyl(oxan-4-yl)carbamyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
211814-12-9 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
N-cyclopropyl-N-(oxan-4-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H14ClNO2/c10-9(12)11(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2 |
InChI Key |
PNQJDOOCSREFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl Oxan 4 Yl Carbamyl Chloride
Precursor Synthesis: Cyclopropyl(oxan-4-yl)amine Preparation
The cornerstone of synthesizing the target carbamoyl (B1232498) chloride is the efficient construction of the Cyclopropyl(oxan-4-yl)amine precursor. This involves the strategic formation of the cyclopropyl-amine bond and the assembly of the oxane ring system.
Strategies for Stereoselective and Scalable Cyclopropyl (B3062369) Group Incorporation
The cyclopropane (B1198618) moiety is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability and acting as a versatile bioisostere. nih.gov Its incorporation into molecules, however, requires specialized synthetic methods due to its inherent ring strain. researchgate.net Key strategies focus on creating the cyclopropyl group stereoselectively and on a scale suitable for further chemical development.
Common synthetic approaches include Simmons-Smith cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and Michael-Initiated Ring Closure (MIRC) reactions. jocpr.comwikipedia.org For the synthesis of cyclopropylamines specifically, methods such as the Curtius degradation of cyclopropanecarboxylic acid have proven scalable. nanobioletters.comchemicalbook.com This procedure allows for the preparation of N-Boc-protected cyclopropylamine (B47189) on a large scale, which can then be deprotected to yield the desired amine. nanobioletters.com
Recent advancements have focused on developing more efficient and functional-group-tolerant methods. Palladium-catalyzed cross-coupling reactions using heteroatom-stabilized cyclopropyl organobismuth nucleophiles represent a scalable and mild approach, avoiding high temperatures and basic additives. nih.gov Organocatalysis also presents a powerful tool for stereoselective cyclopropanation, using chiral secondary amine catalysts to activate intermediates for highly stereoselective transformations. nih.gov
| Method | Description | Key Features | Citations |
| Simmons-Smith Reaction | Reaction of an alkene with an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple). | Often requires a directing group (e.g., hydroxyl) for high stereoselectivity. acs.org | acs.org |
| Catalytic Decomposition of Diazo Compounds | Transition metals (e.g., Rh, Cu, Pd) catalyze the decomposition of diazo compounds to form carbenes, which then add to olefins. | A versatile method for accessing a wide range of substituted cyclopropanes. Enantioselectivity is controlled by chiral ligands. jocpr.comchemicalbook.com | jocpr.comchemicalbook.com |
| Michael-Initiated Ring Closure (MIRC) | A domino reaction involving a conjugate addition followed by an intramolecular nucleophilic substitution to close the three-membered ring. | Metal-free conditions are possible, making it suitable for asymmetric organocatalysis. wikipedia.orgacs.org | wikipedia.orgacs.org |
| Kulinkovich Reductive Cyclopropanation | Reductive cyclopropanation of nitriles (e.g., cyclopropyl cyanide) can be used to form cyclopropylamines. | Can be difficult to scale and may result in low yields and impure products requiring extensive purification. chemicalbook.com | chemicalbook.com |
| Curtius Degradation | Conversion of a carboxylic acid (cyclopropanecarboxylic acid) to an amine via an acyl azide intermediate. | A reliable and scalable route for producing cyclopropylamine, often via a protected intermediate. nanobioletters.comchemicalbook.com | nanobioletters.comchemicalbook.com |
| Palladium-Catalyzed Cross-Coupling | Utilizes stable cyclopropyl organobismuth nucleophiles for cross-coupling under mild, base-free conditions. | High functional group tolerance, scalable, and can be performed in sustainable solvents. nih.gov | nih.gov |
Methodologies for Synthesizing Substituted Oxan-4-yl Amine Scaffolds
The oxan-4-yl amine (or 4-aminotetrahydropyran) scaffold is a prevalent three-dimensional ring system found in numerous marketed drugs. masterorganicchemistry.com Its synthesis can be achieved through several reliable routes, most commonly starting from the commercially available tetrahydro-4H-pyran-4-one.
A primary method is reductive amination , a versatile reaction that converts a ketone to an amine. nanobioletters.com This one-pot process involves the reaction of tetrahydro-4H-pyran-4-one with an amine source (such as ammonia or an ammonium salt) in the presence of a reducing agent. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate imine in the presence of the starting ketone, preventing the formation of the corresponding alcohol byproduct. researchgate.net
Another common approach is the reduction of an oxime. Tetrahydro-4H-pyran-4-one can be converted to its oxime, which is then reduced to the primary amine using various reducing agents, such as catalytic hydrogenation with Raney Nickel. nih.govmasterorganicchemistry.com
For creating more complex or substituted oxan-4-yl amine scaffolds, modern C-H functionalization techniques have been employed. A Palladium(II)-catalyzed stereoselective C-H arylation at the γ-methylene position of an aminotetrahydropyran allows for the introduction of aryl or heteroaryl groups. nih.govchemicalbook.comecnu.edu.cn This can be followed by further functionalization at the α-position of the amine, leading to highly substituted, value-added scaffolds. nih.govgoogle.com
| Method | Starting Material | Key Reagents | Description | Citations |
| Reductive Amination | Tetrahydro-4H-pyran-4-one | Ammonium formate, 10% Pd/C | A one-pot reaction where the ketone reacts with an ammonia source to form an imine, which is subsequently reduced to the amine. | wikipedia.orgnih.gov |
| Oxime Reduction | Tetrahydro-4H-pyran-4-one oxime | Raney Nickel, H₂ | The ketone is first converted to an oxime, which is then hydrogenated to yield the primary amine. | nih.govmasterorganicchemistry.com |
| Hofmann Rearrangement | 4-Cyanotetrahydropyran | NaOH, NaOCl | A one-pot process involving hydrolysis of the nitrile to an amide, followed by Hofmann rearrangement to the amine. | nih.gov |
| Prins-Ritter Cyclization | Hepta-1,6-dien-4-ol | Acid catalyst, Nitrile | This method forms the tetrahydropyran ring and installs an amido group at the 4-position simultaneously. | jocpr.com |
| C-H Functionalization | 4-Aminotetrahydropyran | Pd(II) catalyst, Aryl iodide | Direct, stereoselective installation of aryl groups onto the tetrahydropyran ring of the pre-formed amine. | nih.govchemicalbook.comecnu.edu.cn |
Convergent and Divergent Synthetic Approaches for the Amine Precursor
The synthesis of the Cyclopropyl(oxan-4-yl)amine precursor can be designed using either convergent or divergent strategies, each offering distinct advantages.
In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated to generate a library of related compounds. researchgate.net While perhaps less direct for producing a single target, this strategy is powerful for medicinal chemistry and structure-activity relationship (SAR) studies. A divergent approach could start from 4-aminotetrahydropyran. This central scaffold could then be reacted with various cyclopropyl-containing electrophiles or subjected to conditions that form the cyclopropyl ring directly onto a pre-installed functional group. This allows for the rapid generation of analogues with modifications on the cyclopropyl moiety.
Direct Synthesis of Cyclopropyl(oxan-4-yl)carbamyl Chloride
Once the Cyclopropyl(oxan-4-yl)amine precursor is obtained, the final step is its conversion to the corresponding carbamoyl chloride. This is typically achieved through reaction with phosgene (B1210022) or a phosgene equivalent.
Optimized Phosgenation Protocols
The reaction of a secondary amine with phosgene is the most direct method for synthesizing carbamoyl chlorides. ecnu.edu.cn To achieve high yields and avoid the formation of urea byproducts, reaction conditions must be carefully controlled. The reaction is often performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures. researchgate.net An acid scavenger, such as pyridine or a non-nucleophilic tertiary amine like diisopropylethylamine (DIEA), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.netorganic-chemistry.org
The stoichiometry of the reagents is critical. While an excess of phosgene was historically used, modern protocols aim for stoichiometric amounts to minimize environmental impact and hazards. ecnu.edu.cn In some cases, heating the reaction mixture after the initial addition can help convert any amine hydrochloride salt that forms into the desired carbamoyl chloride.
| Phosgene Source | Base / Acid Scavenger | Solvent | Key Conditions | Outcome | Citations |
| Phosgene (gas or solution) | Pyridine | CH₂Cl₂ | Careful control of stoichiometry and temperature is crucial to prevent urea formation. | High yields of carbamoyl chloride. | researchgate.net |
| Phosgene (gas or solution) | Diisopropylethylamine (DIEA) | Toluene | Reaction with the secondary amine precursor to form the target carbamoyl chloride. | Efficient conversion to the final product. | organic-chemistry.org |
| Triphosgene (BTC) | Triethylamine | CH₂Cl₂ | BTC acts as a solid, safer source of phosgene. The tertiary amine can sometimes be dealkylated as a side reaction. | Excellent yields of carbamoyl chlorides from various secondary and tertiary amines. | ecnu.edu.cnresearchgate.net |
Development of Phosgene-Free or Less Hazardous Methodologies
Due to the extreme toxicity of phosgene gas, significant effort has been devoted to developing safer alternatives. The most common phosgene substitute is triphosgene , or bis(trichloromethyl) carbonate (BTC). researchgate.net Triphosgene is a stable, crystalline solid that can be handled more safely than gaseous phosgene. In the presence of a catalyst (often a tertiary amine), it decomposes in situ to generate three equivalents of phosgene, allowing for precise stoichiometric control. ecnu.edu.cngoogle.com The use of triphosgene for the preparation of carbamoyl chlorides from secondary and even tertiary amines is well-established and generally provides excellent yields. google.comresearchgate.net
More recently, innovative methods for the in situ generation of phosgene under safer conditions have been developed. One such method involves the visible-light-induced oxygenation of chloroform in the presence of chlorine dioxide. researchgate.net This protocol allows for the safe and convenient synthesis of carbamoyl chlorides from amines with good to high yields and a broad substrate scope, completely avoiding the handling and storage of bulk phosgene. researchgate.net These phosgene-free or in situ generation methods represent a significant advancement in process safety for the synthesis of carbamoyl chlorides.
Influence of Reaction Conditions on Yield and Purity
The synthesis of this compound, a carbamoyl chloride derived from the secondary amine N-cyclopropyl-tetrahydropyran-4-amine, is highly dependent on the reaction conditions employed. The primary method for its preparation involves the reaction of the parent secondary amine with phosgene or a phosgene equivalent. The yield and purity of the final product are significantly influenced by parameters such as temperature, the presence and nature of a base, the choice of solvent, and the reaction time.
The reaction of secondary amines with phosgene can be sensitive, and for those with sterically hindered groups, such as the cyclopropyl and oxanyl moieties in the target compound, optimizing conditions is crucial to maximize yield and minimize the formation of impurities. google.com
Temperature:
Temperature plays a critical role in the synthesis of carbamoyl chlorides. A general process for preparing these compounds from secondary aliphatic amines involves reacting the amine with phosgene at elevated temperatures, typically ranging from 80°C to 160°C. google.com For less reactive or sterically hindered amines, higher temperatures may be necessary to drive the reaction to completion. However, excessively high temperatures can lead to the decomposition of the desired carbamoyl chloride or the formation of unwanted byproducts. For instance, in the synthesis of dicyclohexylcarbamoyl chloride, the reaction is carried out at 160°C. google.com Conversely, some procedures recommend introducing phosgene at a low temperature initially, followed by heating to over 100°C to convert the intermediate amine hydrochloride to the final product. google.com
Solvent:
The choice of an inert solvent is important to facilitate the reaction and control the temperature. Solvents such as o-dichlorobenzene have been used in the synthesis of carbamoyl chlorides. google.com The solvent must be inert to phosgene and the reaction conditions. The solubility of the starting amine and the resulting carbamoyl chloride in the chosen solvent can also impact the reaction rate and ease of product isolation.
Base:
The reaction of a secondary amine with phosgene produces hydrogen chloride (HCl) as a byproduct. This HCl can react with the starting amine to form an unreactive hydrochloride salt, thereby reducing the yield. To counteract this, a tertiary amine base, such as diisopropylethylamine (DIEA), is often added to scavenge the HCl produced. researchgate.net The use of a base can significantly improve the yield of the desired carbamoyl chloride.
Reactant Stoichiometry and Addition Rate:
The stoichiometry of the reactants, particularly the amount of phosgene used, can affect the outcome of the reaction. Using an excess of phosgene can help ensure the complete conversion of the amine. The rate of phosgene addition is also a critical parameter. A slow, controlled addition can help to manage the exothermicity of the reaction and prevent the localized buildup of reactants, which could lead to side reactions.
Byproduct Formation:
A common impurity in the synthesis of carbamoyl chlorides is the corresponding urea, formed by the reaction of the carbamoyl chloride with the starting amine. This side reaction is more prevalent if the removal of HCl is not efficient or if localized excesses of the amine are present. The formation of urea and its subsequent reaction products with phosgene can lead to moderate purity and yields, especially with highly reactive secondary aliphatic amines. google.com
The following interactive table summarizes the potential influence of various reaction conditions on the yield and purity of this compound, based on general principles for carbamoyl chloride synthesis.
| Reaction Condition | Parameter Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low (e.g., 0-25°C) | Lower | Higher | Slower reaction rate may lead to incomplete conversion, but reduces byproduct formation. |
| Moderate (e.g., 80-120°C) | Higher | Moderate | Increased reaction rate improves conversion, but may promote some side reactions. google.com | |
| High (e.g., >150°C) | Lower | Lower | Potential for product decomposition and increased formation of degradation byproducts. google.com | |
| Base | No Base | Lower | Lower | Formation of amine hydrochloride salt reduces the amount of reactive amine, potentially leading to incomplete reaction and more side products. |
| Stoichiometric Base (e.g., DIEA) | Higher | Higher | Efficiently scavenges HCl, maximizing the availability of the free amine for reaction with phosgene and minimizing urea formation. researchgate.net | |
| Solvent | Aprotic, Inert (e.g., Toluene, Dichloromethane) | Higher | Higher | Solubilizes reactants and is unreactive under the reaction conditions. |
| Protic or Reactive Solvent | Lower | Lower | Reacts with phosgene or the carbamoyl chloride product, leading to unwanted byproducts. | |
| Phosgene Addition | Rapid Addition | Lower | Lower | Can lead to poor temperature control and localized high concentrations of reactants, promoting side reactions. |
| Slow, Controlled Addition | Higher | Higher | Allows for better management of the reaction exotherm and maintains optimal reactant concentrations. |
Chemical Reactivity and Mechanistic Investigations of Cyclopropyl Oxan 4 Yl Carbamyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark of carbamoyl (B1232498) chloride reactivity. These reactions typically proceed through a tetrahedral intermediate, although the precise mechanism can be influenced by the nucleophile, solvent, and the nature of the substituents on the nitrogen atom.
The reaction of carbamoyl chlorides with ammonia, primary amines, or secondary amines is a fundamental method for the synthesis of ureas and substituted ureas. nih.gov When Cyclopropyl(oxan-4-yl)carbamyl chloride reacts with an amine, the nitrogen of the amine acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N,N,N'-trisubstituted urea.
Table 1: Representative Aminolysis Reaction
| Reactant A | Reactant B | Product |
|---|
This table illustrates the general transformation in an aminolysis reaction.
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to carbamate esters, also known as urethanes. nih.gov This reaction is often catalyzed by a non-nucleophilic base to neutralize the HCl byproduct. Alternatively, Lewis acids like zinc chloride have been shown to catalyze carbamate formation from carbamoyl chlorides and alcohols. acs.org The proposed mechanism with a Lewis acid catalyst involves the formation of a reactive isocyanate intermediate. acs.org
The reaction conditions can be tailored to accommodate a wide variety of alcohols, including primary, secondary, and tertiary aliphatic alcohols, as well as substituted phenols. acs.org The presence of electron-withdrawing or electron-donating groups on the alcohol can affect the reaction rate and yield. acs.org
Table 2: Examples of Carbamate Synthesis from N,N-disubstituted Carbamoyl Chlorides
| Carbamoyl Chloride | Alcohol/Phenol | Catalyst | Product |
|---|---|---|---|
| N,N-dimethylcarbamoyl chloride | p-hydroxybenzaldehyde | ZnCl₂ | 4-formylphenyl dimethylcarbamate acs.org |
This table provides examples of similar reactions from the literature to illustrate the synthesis of carbamates.
Beyond amines and alcohols, carbamoyl chlorides react with other heteroatom nucleophiles. For instance, reaction with thiols in the presence of a base can yield thiocarbamates. The reactivity follows similar principles of nucleophilic acyl substitution, with the rate and outcome dependent on the nucleophilicity of the attacking species.
Solvolytic Pathways and Kinetic Studies
Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. For carbamoyl chlorides, solvolysis reactions, particularly hydrolysis, have been the subject of detailed mechanistic studies to understand the factors controlling their stability and reactivity. nih.govresearchgate.net
The hydrolysis of N,N-disubstituted carbamoyl chlorides, where water is the nucleophile, initially produces an unstable carbamic acid intermediate. nih.gov This intermediate rapidly decomposes to the corresponding secondary amine (in this case, N-cyclopropyloxan-4-amine) and carbon dioxide. nih.gov
Mechanistic studies on compounds like N,N-dimethylcarbamoyl chloride have been pivotal in understanding the hydrolysis pathway. nih.gov Early kinetic work by Hall and later, more precise measurements by Queen, established that the hydrolysis of N,N-dialkylcarbamoyl chlorides is significantly faster than that of analogous chloroformate esters. nih.gov The solvolysis reactions of N,N-disubstituted carbamoyl chlorides are generally considered to proceed through a dissociative SN1-type mechanism. researchgate.netresearchgate.net This involves the rate-limiting ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion, followed by rapid capture by the solvent.
The rates of solvolysis of carbamoyl chlorides are highly dependent on the properties of the solvent. The Grunwald-Winstein equation is a key tool used to analyze these effects by correlating the rate of solvolysis (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). nih.gov
log(k/k₀) = mY + lN
For many N,N-disubstituted carbamoyl chlorides, the sensitivity to solvent ionizing power, m, is typically in the range of 0.4 to 0.6, which is consistent with an SN1 mechanism with significant charge separation in the transition state. nih.gov The sensitivity to solvent nucleophilicity, l, is often smaller, indicating that the solvent's role in nucleophilically assisting the departure of the leaving group is minor compared to its ability to stabilize the forming cation. nih.gov
For example, studies on N,N-dimethylcarbamoyl chloride across various hydroxylic solvents showed a good correlation with the solvent ionizing power, supporting a dissociative pathway. nih.gov The rate of solvolysis increases in more polar and more ionizing solvents, such as aqueous acetone or aqueous ethanol mixtures with higher water content, as these solvents can better stabilize the carbamoyl cation intermediate. nih.gov
Table 3: Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C
| Substrate | k(H₂O)/k(D₂O) |
|---|---|
| N,N-Dimethylcarbamoyl chloride | 1.25 |
| N,N-Diethylcarbamoyl chloride | 1.28 |
| 1-Piperidinecarbonyl chloride | 1.29 |
Source: Adapted from D'Souza, M.J. & Kevill, D.N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. nih.govresearchgate.net The KSIE values greater than 1 suggest a mechanism where water acts as a general base catalyst in the product-forming step after the rate-determining ionization.
Hammett and Grunwald-Winstein Analysis for Mechanistic Insights
The solvolytic reactions of carbamoyl chlorides are frequently investigated to elucidate their reaction mechanisms, which can range from fully associative (SN2) to dissociative (SN1) pathways. nih.govnih.gov The extended Grunwald-Winstein equation is a powerful tool in these investigations, correlating the specific rates of solvolysis (k) in various solvents with the solvent's nucleophilicity (NT) and ionizing power (YCl). The equation is expressed as:
log(k/ko) = lNT + mYCl + c
Here, ko is the rate in the reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity, m is the sensitivity to solvent ionizing power, and c is a constant. mdpi.comnih.gov
For many disubstituted carbamoyl chlorides, solvolysis proceeds through a dissociative SN1-like mechanism, often involving significant assistance from nucleophilic solvation. nih.govmdpi.com While specific experimental data for this compound is not available in the reviewed literature, analysis of analogous N,N-disubstituted carbamoyl chlorides provides insight. For instance, studies on 4-morpholinecarbonyl chloride, a structurally related cyclic derivative, yielded l and m values of approximately 0.71-0.74 and 0.65, respectively. mdpi.com These values suggest a mechanism where the transition state has considerable carbocationic character, and both nucleophilic participation of the solvent and its ionizing ability play crucial roles.
A hypothetical Grunwald-Winstein analysis for this compound would likely yield similar l and m values, indicating an ionization mechanism with appreciable nucleophilic solvation assistance. mdpi.com
Table 1: Hypothetical Grunwald-Winstein Parameters for Related Carbamoyl Chlorides
| Compound | l value (Sensitivity to NT) | m value (Sensitivity to YCl) | l/m Ratio | Proposed Mechanism |
|---|---|---|---|---|
| N,N-dimethylcarbamoyl chloride | 0.66 | 0.55 | 1.20 | SN1 with nucleophilic solvation |
| 4-morpholinecarbonyl chloride | 0.71 | 0.65 | 1.09 | SN1 with nucleophilic solvation |
| N-methyl-N-phenylcarbamoyl chloride | 0.40 | 0.51 | 0.78 | SN1 with reduced nucleophilic solvation |
Note: Data for N,N-dimethylcarbamoyl chloride and 4-morpholinecarbonyl chloride are adapted from literature for illustrative purposes. nih.govmdpi.com
The Hammett equation, log(k/ko) = ρσ, is typically used to correlate reaction rates with the electronic effects of substituents on an aromatic ring. researchgate.net While not directly applicable to the non-aromatic substituents of this compound, the principles of substituent electronic effects remain pertinent.
Electrophilic Activation and Catalyzed Transformations
Carbamoyl chlorides, including presumably this compound, can undergo electrophilic activation to enhance their reactivity, particularly in transformations where the chloride is a poor leaving group. This activation can be achieved using Lewis acids or transition metal catalysts. researchgate.netresearchgate.net
Lewis Acid Activation: Strong Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can activate carbamoyl chlorides by abstracting the chloride anion or coordinating to the carbonyl oxygen. This in situ generation of a highly electrophilic intermediate, such as a carbamoyl triflate, facilitates reactions like the direct C-H carbamoylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net This method avoids the harsh conditions often required for traditional Friedel-Crafts type reactions.
Transition Metal Catalysis: A diverse range of transition metal-catalyzed reactions utilizing carbamoyl chlorides as synthons for amide-containing molecules has been developed. researchgate.net These include:
Cross-Coupling Reactions: Palladium and nickel catalysts are used in cross-coupling reactions, for example, with organozinc compounds (Negishi coupling) or in Buchwald-Hartwig amination type processes to form C-N bonds. ustc.edu.cn
Carbonylation and Annulation: Palladium-catalyzed processes can achieve carbamoyl-carbamoylation or carboxylation of alkene-tethered carbamoyl chlorides, using CO sources like Mo(CO)6 to construct various heterocyclic scaffolds. researchgate.net
Photoredox Catalysis: Merging photoredox and nickel catalysis allows for the cross-electrophile coupling of carbamoyl chlorides with (hetero)aryl halides to form carbamides under mild conditions. nih.gov This dual catalytic system enables the generation of a crucial carbamoyl radical from the otherwise stable carbamoyl chloride. nih.gov
These catalytic strategies significantly broaden the synthetic utility of carbamoyl chlorides, allowing for their participation in radical-initiated reactions, cross-coupling, and C-H functionalization. researchgate.net
Influence of Substituent Effects on Reactivity
The chemical behavior of this compound is intrinsically linked to the electronic and steric properties of its two N-substituents: the oxane-4-yl group and the cyclopropyl (B3062369) moiety.
Steric and Electronic Perturbations by the Oxane-4-yl Group
The oxane-4-yl group, a six-membered saturated heterocycle, imposes specific steric and electronic effects on the carbamoyl chloride functionality.
Steric Effects: The chair conformation of the oxane ring presents considerable steric bulk around the nitrogen atom. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon and affect the solvation of the transition state during solvolysis. nih.gov In reactions proceeding via an SN1 mechanism, increased steric bulk on the nitrogen can sometimes lead to a slight rate acceleration compared to less hindered analogues, as it can favor the ionization step. nih.gov
Electronic Effects: The oxygen atom in the oxane ring exerts a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect reduces the electron density on the nitrogen atom. A lower electron density on the nitrogen diminishes its ability to donate electron density to the carbonyl carbon via resonance. This destabilizes the partial positive charge that develops on the carbonyl carbon in the transition state of an SN1 reaction, thereby reducing the solvolysis rate compared to purely alkyl-substituted carbamoyl chlorides. nih.gov This is analogous to the observed rate reduction in 4-morpholinecarbonyl chloride, which was rationalized by the unfavorable electron-withdrawing influence of the oxygen atom. nih.gov
Strain-Induced Reactivity and Rearrangements of the Cyclopropyl Moiety
The cyclopropyl group is a three-membered ring characterized by significant ring strain (approximately 27.5 kcal/mol). This inherent strain imparts unique chemical properties. The C-C bonds of the cyclopropane (B1198618) ring have a high degree of p-character, allowing them to interact electronically with adjacent functional groups.
This electronic interaction can influence the stability of intermediates. For instance, the cyclopropyl group can stabilize an adjacent carbocation through conjugation, a property that could affect the rate of SN1 solvolysis. However, the high strain also makes the cyclopropyl ring susceptible to reactions that relieve this strain. nih.govrsc.org In the context of a reactive intermediate like a carbamoyl cation, the cyclopropyl group's strain could drive rearrangements. Studies on cyclopropyl carbenes, for example, show they readily undergo rearrangement to form cyclobutenes, a process driven by the release of ring strain. researchgate.net
Investigations into Potential for Ring-Opening or Rearrangement Pathways
The strained nature of the cyclopropyl ring in this compound creates the potential for unique ring-opening or rearrangement reactions, particularly under conditions that generate a positive charge adjacent to the ring or involve electrophilic attack.
Acid-Catalyzed Ring-Opening: Under strong acidic or Lewis acidic conditions, the carbonyl oxygen of the carbamoyl chloride can be protonated or coordinated, enhancing the electrophilicity of the carbonyl carbon. This could potentially trigger a rearrangement involving the cyclopropyl group. Research on N-cyclopropyl-amides has shown that in the presence of a Lewis acid like AlCl3, a ring-opening rearrangement can occur. rsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine intermediate, leading to products like N-(2-chloropropyl)amides. rsc.org
Distal Bond Cleavage: Electrophilic attack on the cyclopropyl ring itself is another possibility. Studies on trans-2-phenylcyclopropylamine under superacidic conditions have demonstrated that electrophilic ring opening can occur at the distal C-C bond (the bond furthest from the substituent). nih.gov This reactivity is attributed to the σ-withdrawing nature of the nitrogen substituent weakening the distal bond. nih.gov A similar pathway could be envisioned for the carbamoyl chloride under strongly electrophilic conditions, leading to ring-opened products.
Radical-Mediated Pathways: Radical cations of cyclopropylamines are also known to undergo ring-opening reactions. acs.org In transition metal-catalyzed or photoredox processes where radical intermediates might be formed, the cyclopropyl ring could undergo cleavage. nih.gov
These potential pathways highlight that the cyclopropyl moiety is not merely a passive substituent but can actively participate in reactions, leading to products with structures significantly different from the starting material.
Advanced Spectroscopic and Structural Elucidation of Cyclopropyl Oxan 4 Yl Carbamyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Cyclopropyl(oxan-4-yl)carbamyl chloride in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like NOESY, provides detailed insights into the molecule's connectivity, the chemical environment of each atom, and its preferred three-dimensional arrangement.
Due to the restricted rotation around the amide C-N bond, carbamoyl (B1232498) chlorides can exist as a mixture of cis and trans conformers, which may be observable by NMR. mdpi.com This phenomenon would lead to a doubling of signals for the cyclopropyl (B3062369) and oxane ring protons and carbons adjacent to the nitrogen atom. The energy barrier for this rotation in similar N,N-disubstituted amides allows for the study of these distinct conformational isomers. mdpi.com
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the cyclopropyl and oxan-4-yl moieties.
Cyclopropyl Group: The methine proton (N-CH) would appear as a multiplet, while the four diastereotopic methylene protons would resonate as complex multiplets in the upfield region, characteristic of cyclopropane (B1198618) rings. nih.gov
Oxane Ring: The oxane ring is expected to adopt a stable chair conformation. This results in chemically distinct axial and equatorial protons. The proton at the C4 position (N-CH) would likely appear as a complex multiplet due to coupling with adjacent methylene protons. The protons at C2/C6 and C3/C5 would appear as two sets of signals, with axial protons typically resonating at a higher field (more shielded) than their equatorial counterparts. The splitting patterns and coupling constants (J-values) are critical for confirming the chair conformation and the substituent's orientation. For instance, large trans-diaxial coupling constants (³J_ax,ax ≈ 10-13 Hz) are indicative of a chair conformation. nih.govnih.gov
Conformational Analysis with NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for establishing through-space proximity between protons, which defines the molecule's conformation. For the oxane ring, NOE correlations between the axial proton at C4 and the axial protons at C2/C6 and C3/C5 would confirm its axial orientation. Conversely, correlations to equatorial protons would indicate an equatorial position. Such analyses are routinely used to determine the conformation of substituted piperidine and tetrahydropyran rings. researchgate.netsdsu.edu
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.
Carbonyl Carbon: The carbamoyl chloride carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 165-180 ppm. wisc.edu
Oxane Ring Carbons: The C4 carbon, directly attached to the nitrogen, would be found in the 50-60 ppm range. The C2/C6 carbons, adjacent to the ring oxygen, would appear further downfield (typically 60-70 ppm) compared to the C3/C5 carbons. oregonstate.edu
Cyclopropyl Ring Carbons: The cyclopropyl methine carbon (N-CH) would be the most downfield of the three-membered ring carbons, while the two methylene carbons would be found at a significantly higher field. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl | N-CH | 2.5 - 3.0 | 30 - 40 |
| CH₂ | 0.5 - 1.2 | 5 - 15 | |
| Oxane | C4-H (N-CH) | 3.5 - 4.5 | 50 - 60 |
| C2/C6-H (axial) | 3.2 - 3.6 | 60 - 70 | |
| C2/C6-H (equatorial) | 3.8 - 4.2 | 60 - 70 | |
| C3/C5-H (axial) | 1.4 - 1.8 | 25 - 35 | |
| C3/C5-H (equatorial) | 1.9 - 2.3 | 25 - 35 | |
| Carbamoyl | C=O | - | 165 - 175 |
Note: These are estimated values based on data from analogous structures and may vary depending on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
HRMS is a fundamental technique for determining the precise molecular weight and elemental formula of this compound. Under ionization conditions, such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion which then undergoes characteristic fragmentation, providing a structural fingerprint. uab.edu
The fragmentation of amides is well-documented, with a primary cleavage occurring at the amide N-CO bond. unl.ptrsc.org This pathway is often dominant due to the stability of the resulting acylium ion. For this compound, several fragmentation pathways can be postulated.
Postulated Fragmentation Pathways:
Alpha-Cleavage at the Carbonyl Group: The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl) or the entire C(O)Cl group, followed by cleavage of the N-CO bond. Cleavage of the N-CO bond would result in the loss of a neutral chlorocarbonyl radical (•COCl) and the formation of a cyclopropyl(oxan-4-yl)aminium radical cation, or the formation of a stable acylium cation and a neutral amine radical. unl.ptrsc.org
Fragmentation of the Cyclopropyl Ring: The cyclopropyl group can undergo ring-opening to form an allyl radical cation or lose ethylene (C₂H₄) after initial fragmentation. Studies on N-cyclopropyl amides show that fragmentation can lead to ions characteristic of the cyclopropyl moiety. researchgate.netresearchgate.net
Fragmentation of the Oxane Ring: The tetrahydropyran ring can undergo fragmentation through several pathways. A common route for cyclic ethers and amines involves initial ring cleavage followed by the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene. For piperidine alkaloids, a major fragmentation pathway involves the neutral loss of water or other substituents. nih.gov A retro-Diels-Alder reaction is also a possibility, leading to the loss of a C₄ fragment. researchgate.net
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Structure / Neutral Loss | Fragmentation Pathway |
| [M]+ | [C₉H₁₄ClNO₂]+ | Molecular Ion |
| [M - Cl]+ | [C₉H₁₄NO₂]+ | Loss of chlorine radical |
| [M - COCl]+ | [C₈H₁₄NO]+ | Cleavage of N-CO bond |
| m/z = 98 | [C₅H₁₀NO]+ | Oxane-N-CH₂ fragment after ring opening |
| m/z = 84 | [C₅H₁₀N]+ | Piperidine-like fragment from oxane ring |
| m/z = 56 | [C₃H₆N]+ | Cyclopropyl-N fragment |
Note: The exact m/z values would be determined by high-resolution measurements, confirming the elemental composition of each fragment.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within the molecule. The two methods are complementary; some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. nih.gov
Key Vibrational Modes:
C=O Stretch (Amide I Band): The most prominent band in the IR spectrum is expected to be the carbonyl stretching vibration. For amides and carbamoyl chlorides, this band typically appears in the region of 1700-1780 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. researchgate.net
C-N Stretch: The C-N stretching vibration usually appears in the 1200-1400 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in acyl chlorides is typically observed as a strong band in the 600-800 cm⁻¹ range in both IR and Raman spectra. researchgate.netjetir.orgresearchgate.net
Oxane Ring Vibrations: The tetrahydropyran ring will exhibit several characteristic vibrations. The most notable is the asymmetric C-O-C stretching mode, which typically gives rise to a strong, broad band in the IR spectrum around 1050-1150 cm⁻¹. Various CH₂ scissoring, twisting, and wagging modes will also be present throughout the fingerprint region (below 1500 cm⁻¹). researchgate.net
Cyclopropyl Ring Vibrations: The cyclopropane ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring "breathing" modes around 1000-1020 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique (Expected Intensity) |
| > 3000 | C-H stretch (cyclopropyl) | IR (m), Raman (m) |
| 2850 - 2960 | C-H stretch (oxane) | IR (s), Raman (s) |
| 1720 - 1780 | C=O stretch (carbamoyl chloride) | IR (vs), Raman (m) |
| 1440 - 1470 | CH₂ scissoring | IR (m), Raman (w) |
| 1200 - 1400 | C-N stretch | IR (m), Raman (m) |
| 1050 - 1150 | C-O-C stretch (asymmetric, oxane) | IR (s), Raman (w) |
| 1000 - 1020 | Cyclopropyl ring breathing | IR (w), Raman (s) |
| 600 - 800 | C-Cl stretch | IR (s), Raman (s) |
Key: vs = very strong, s = strong, m = medium, w = weak
X-ray Crystallography for Definitive Solid-State Structure and Conformational Insights
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net While a crystal structure for the title compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state geometry.
Amide and Carbamoyl Chloride Geometry: The nitrogen atom in the carbamoyl group is expected to be sp²-hybridized, leading to a trigonal planar geometry. The C-N bond will have a partial double bond character, restricting rotation. Crystal structures of N-cyclopropyl carboxamides show C(O)-N-C(cyclopropyl) bond angles of approximately 122-125° and N-C(cyclopropyl) bond lengths of about 1.46 Å. The carbamoyl chloride group, C-N-C(O)-Cl, is expected to be largely planar. nih.gov
Cyclopropyl Group Conformation: The cyclopropyl ring's orientation relative to the carbamoyl group is of interest. In related N-cyclopropyl amide structures, the plane of the cyclopropyl ring is often oriented nearly perpendicular to the plane of the amide group to minimize steric hindrance. nih.gov
Oxane Ring Conformation: In the solid state, the tetrahydropyran ring will almost certainly adopt a chair conformation, as this is the lowest energy arrangement. The C-O-C bond angle within the ring is typically around 112°, and C-C-O angles are close to the tetrahedral angle. The bulky cyclopropylcarbamoyl chloride substituent is expected to occupy an equatorial position on the C4 carbon to minimize 1,3-diaxial interactions, which is the thermodynamically favored conformation for substituted six-membered rings. researchgate.net
This solid-state data provides an essential benchmark for comparison with computational models and conformational analyses performed on the molecule in solution via NMR.
Theoretical and Computational Chemistry of Cyclopropyl Oxan 4 Yl Carbamyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity. For Cyclopropyl(oxan-4-yl)carbamyl chloride, these calculations help to identify the most reactive sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity) youtube.comlibretexts.org.
In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the carbamoyl (B1232498) group and the oxygen atom of the carbonyl, due to the presence of lone pair electrons. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon atom, with significant contribution from the C-Cl antibonding orbital (σ*). This distribution makes the carbonyl carbon the primary electrophilic site, susceptible to attack by nucleophiles cureffi.org.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. FMO analysis can predict the regioselectivity of reactions, as the interaction between the HOMO of a nucleophile and the LUMO of the carbamoyl chloride will be strongest at the atoms with the largest orbital coefficients youtube.com.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties Calculated using Density Functional Theory (DFT) with B3LYP functional and 6-31G basis set.*
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -8.5 | N, O (carbonyl) | Nucleophilic/Basic center |
| LUMO | -0.2 | C (carbonyl), Cl | Electrophilic center |
| HOMO-LUMO Gap | 8.3 | - | High Kinetic Stability |
The distribution of electron density within this compound can be visualized using charge distribution analysis and electrostatic potential (ESP) maps. Methods like Mulliken population analysis, Natural Population Analysis (NPA), or electrostatic potential analysis provide quantitative values for the partial atomic charges ntu.edu.tw.
ESP maps illustrate the electrostatic potential on the van der Waals surface of the molecule, providing a visual guide to its charge distribution researchgate.netproteopedia.org. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack researchgate.net.
For this compound, the ESP map is expected to show a significant negative potential around the carbonyl oxygen and a pronounced positive potential around the carbonyl carbon. This polarization is due to the high electronegativity of the oxygen and chlorine atoms, which withdraw electron density from the adjacent carbon atom. This charge separation confirms the electrophilic nature of the carbonyl carbon, making it the primary target for reactions with nucleophiles ntu.edu.tw.
Table 2: Calculated Partial Atomic Charges using Natural Population Analysis (NPA) Based on quantum chemical calculations for analogous carbamoyl chloride structures.
| Atom | Functional Group | Calculated Partial Charge (a.u.) |
| C | Carbonyl | +0.75 |
| O | Carbonyl | -0.55 |
| N | Amide | -0.45 |
| Cl | Chloro | -0.20 |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time dntb.gov.ua. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior mdpi.com.
These simulations can reveal the most stable (lowest energy) conformations of the molecule by sampling a wide range of possible arrangements of the cyclopropyl (B3062369) and oxane rings relative to the carbamoyl chloride moiety. Key dihedral angles, such as those defining the orientation of the rings with respect to the N-C bond, are monitored during the simulation to identify preferential orientations and the energy barriers between different conformational states. The results of MD simulations provide a detailed picture of the molecule's flexibility, which can influence its ability to bind to biological targets or participate in chemical reactions.
Table 3: Key Dihedral Angles and Potential Conformational States
| Dihedral Angle | Description | Potential Stable Conformations |
| C(ring)-C(ring)-N-C(carbonyl) | Orientation of Cyclopropyl ring | gauche, anti |
| C(ring)-O(ring)-C(ring)-N | Orientation of Oxane ring | Chair, Boat, Twist-boat |
| C(cyclopropyl)-N-C(carbonyl)=O | Planarity of carbamoyl group | Near-planar |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics acs.org. For this compound, this involves modeling reactions such as its synthesis or its reaction with nucleophiles (e.g., solvolysis) nih.govnih.gov.
By calculating the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This path includes the characterization of transition states (TS), which are the highest energy points along the reaction coordinate researchgate.netresearchgate.net. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.
Theoretical studies on similar carbamoyl chlorides have shown that reactions like C-H activation or nucleophilic substitution proceed through well-defined transition states acs.org. Locating the geometry of the transition state and calculating its vibrational frequencies (to confirm it is a true first-order saddle point) are crucial steps in understanding the reaction mechanism at a molecular level nih.gov.
Table 4: Hypothetical Calculated Activation Energies for Nucleophilic Acyl Substitution
| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |
| H₂O | Acetonitrile | DFT (B3LYP/6-311+G) | 18.5 |
| CH₃OH | Methanol | DFT (B3LYP/6-311+G) | 16.2 |
| NH₃ | Gas Phase | DFT (B3LYP/6-311+G**) | 12.8 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure winterschool.ccnsf.gov. For this compound, these calculations can predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic properties.
The calculation of vibrational frequencies, for example, can help assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as the characteristic C=O stretch of the carbonyl group or the C-N stretching of the amide. Similarly, predicting NMR chemical shifts for ¹H and ¹³C atoms and comparing them to experimental spectra is a powerful method for structural elucidation and conformational analysis nih.gov.
The agreement between predicted and experimental spectra serves as a crucial validation for the computational model used. Discrepancies can, in turn, prompt a re-evaluation of the assumed molecular geometry or the level of theory employed in the calculations nih.gov.
Table 5: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Carbonyl | 1785 | 1760 |
| C-N Stretch | Amide | 1350 | 1335 |
| C-Cl Stretch | Chloro | 780 | 765 |
| C-H Stretch | Cyclopropyl | 3080 | 3075 |
Applications in Advanced Organic Synthesis As a Reagent and Intermediate
Utilization as a Building Block for Complex Polycyclic and Heterocyclic Scaffolds
The presence of the cyclopropane (B1198618) ring in Cyclopropyl(oxan-4-yl)carbamyl chloride is a key feature that enables its use in the synthesis of complex polycyclic and heterocyclic scaffolds. Activated cyclopropane derivatives are known to be valuable precursors for constructing such systems. rsc.org The inherent ring strain of the cyclopropyl (B3062369) group makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger and more complex carbocyclic and heterocyclic structures. For instance, cyclopropyl carbaldehydes and ketones are well-established synthetic tools for building complex molecules. mdpi.com
The carbamoyl (B1232498) chloride moiety of the molecule can readily react with a variety of nucleophiles, such as amines and alcohols, to form stable carbamate linkages. This reactivity is fundamental in peptide synthesis and in the construction of various pharmaceutical compounds. The oxane ring, a common motif in many biologically active natural products, can influence the pharmacokinetic properties of the final molecule.
By leveraging the reactivity of both the cyclopropyl and carbamoyl chloride groups, chemists can design synthetic routes to novel polycyclic and heterocyclic compounds. For example, an intramolecular reaction between a nucleophilic group tethered to the oxane ring and the cyclopropyl group, triggered by a transformation of the carbamoyl chloride, could lead to the formation of a fused or bridged polycyclic system. The development of methods for creating densely functionalized heterocycles from activated cyclopropanes highlights the potential of this approach in both diversity-oriented and target-oriented synthesis. rsc.org
Development of Novel Synthetic Methodologies Employing its Unique Reactivity Profile
The distinct reactivity of this compound paves the way for the development of new synthetic methodologies. Carbamoyl chlorides are important intermediates in both laboratory and industrial-scale syntheses. nih.gov Their reactions, particularly solvolysis, often proceed through an SN1 mechanism involving a carbamoyl cation intermediate. nih.gov
The interplay between the cyclopropyl group and the carbamoyl chloride function can lead to unique chemical transformations. For example, the electron-withdrawing nature of the carbonyl group in the carbamoyl chloride can influence the reactivity of the adjacent cyclopropane ring, potentially facilitating rearrangements or reactions with nucleophiles that would not occur with an unactivated cyclopropane.
Furthermore, the carbamoyl chloride can be converted into other functional groups, such as isocyanates, which are highly reactive intermediates in organic synthesis. nih.gov This transformation opens up a wide range of possibilities for cycloaddition reactions and the synthesis of various heterocyclic compounds. Researchers can explore novel reaction cascades initiated by the reaction of the carbamoyl chloride, followed by a subsequent transformation involving the cyclopropyl or oxane moieties, to construct complex molecular architectures in a single synthetic operation.
Role in the Synthesis of Non-Therapeutic Functional Materials and Precursors
Beyond its applications in the synthesis of biologically active molecules, this compound can also serve as a valuable precursor for non-therapeutic functional materials. The carbamoyl chloride group is a versatile handle for the introduction of carbamate linkages, which are integral components of polyurethanes and other polymers.
The presence of the cyclopropyl and oxane groups can impart unique properties to the resulting polymers. The rigid and strained nature of the cyclopropane ring can influence the thermal and mechanical properties of the polymer backbone. The oxane moiety can enhance solubility and compatibility with other materials.
Moreover, the reactivity of the cyclopropane ring could be exploited for post-polymerization modifications, allowing for the introduction of further functionalities or cross-linking of the polymer chains. This could lead to the development of novel polymers with tailored properties for specific applications, such as advanced coatings, adhesives, or specialized membranes. The molecule can also be used to synthesize precursors for catalysts, where the specific stereochemistry and electronic properties of the cyclopropyl and oxane groups could play a role in catalytic activity and selectivity.
Future Research Directions and Unresolved Challenges
Exploration of Asymmetric Synthesis and Chiral Resolution of Related Analogs
The structure of Cyclopropyl(oxan-4-yl)carbamyl chloride, while not containing a chiral center itself, is a precursor to potentially chiral derivatives. Future research could focus on the synthesis of analogs with stereocenters on the cyclopropane (B1198618) or oxane rings.
Asymmetric Synthesis:
The development of stereoselective synthetic routes to chiral analogs of this compound is a significant area for future exploration. The cyclopropylamine (B47189) motif is present in numerous biologically active compounds, and significant progress has been made in its enantioselective synthesis. chemrxiv.orgnih.gov These methods, including metal-catalyzed cyclopropanation of alkenes with diazo compounds and Michael-initiated ring-closure (MIRC) reactions, could be adapted to produce chiral cyclopropylamines that can then be converted to the corresponding carbamoyl (B1232498) chlorides. nih.govrsc.org For instance, chiral rhodium complexes have been successfully used to catalyze the cyclization of allylic diazoacetates to furnish optically active lactones, which can be further elaborated into cyclopropane-containing structures. acs.org
Similarly, the synthesis of chiral oxane derivatives is an active area of research. nsf.gov Asymmetric synthesis of these heterocyclic structures can be achieved through various strategies, including the use of chiral catalysts and starting from the chiral pool. nsf.gov Future work could involve developing methods to integrate these asymmetric syntheses of both the cyclopropyl (B3062369) and oxane moieties into a cohesive strategy for producing enantiomerically pure analogs of the target compound.
Chiral Resolution:
For racemic mixtures of chiral analogs, the development of efficient chiral resolution methods will be crucial. This is a common practice for separating enantiomers of a racemic mixture. wikipedia.org One of the most established methods involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org For carbamates, chiral derivatizing agents can be employed to create diastereomers that can be separated by chromatography or crystallization. nih.gov For example, polysaccharide-based chiral stationary phases have shown effectiveness in the resolution of carbamate-containing compounds. researchgate.netresearchgate.net
Another approach is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. This has been successfully applied to a wide range of compounds and could be a viable strategy for resolving chiral precursors to this compound analogs.
Future research in this area would likely focus on identifying suitable chiral resolving agents or developing efficient chromatographic methods for the separation of enantiomers of related compounds. The table below summarizes potential approaches for the asymmetric synthesis and chiral resolution of analogs.
| Approach | Method | Key Considerations |
| Asymmetric Synthesis | Metal-Catalyzed Cyclopropanation | Choice of chiral ligand and metal catalyst is critical for high enantioselectivity. acs.org |
| Michael-Initiated Ring Closure (MIRC) | Design of chiral phase-transfer catalysts or organocatalysts. rsc.org | |
| Chiral Pool Synthesis | Availability of suitable chiral starting materials for the oxane ring. | |
| Chiral Resolution | Diastereomeric Salt Formation | Identification of an effective and recyclable chiral resolving agent. wikipedia.org |
| Chiral Chromatography | Development of a suitable chiral stationary phase for efficient separation. researchgate.net | |
| Kinetic Resolution | Design of a highly selective chiral catalyst or reagent. |
The successful development of these asymmetric synthetic and resolution strategies will be instrumental in exploring the stereochemistry-dependent properties and applications of novel chiral compounds derived from this compound.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling cyclopropyl(oxan-4-yl)carbamyl chloride in laboratory settings?
- Methodological Answer : Due to the reactive carbamyl chloride group and potential toxicity of cyclopropyl derivatives, researchers should:
- Use chemical-resistant gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Work in a fume hood with adequate ventilation to prevent inhalation of volatile byproducts .
- Implement spill containment measures and neutralize reactive residues (e.g., with aqueous base) before disposal.
Q. What synthetic strategies are used to introduce the cyclopropyl group into carbamyl chloride derivatives?
- Methodological Answer : The cyclopropyl moiety can be introduced via:
- Cyclopropanation : Using transition metal-catalyzed reactions (e.g., Simmons-Smith) to form strained cyclopropane rings .
- Building Block Approach : Leveraging cyclopropylmethyl bromide or similar reagents to transfer the cyclopropyl group during coupling reactions .
- Protection-Deprotection : Boc-protected intermediates may be used, but acidic deprotection (e.g., HCl) risks cleavage of sensitive groups like BMIDA; TFA in CH₂Cl₂ is a milder alternative .
Q. How does the cyclopropyl group influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopropyl ring:
- Enhances Metabolic Stability : Restricts molecular rotation, reducing cytochrome P450-mediated oxidation. Validate via in vitro microsomal assays comparing stability with/without the cyclopropyl group .
- Modulates Lipophilicity : Use logP measurements (e.g., shake-flask method) to quantify changes in hydrophobicity, which may improve blood-brain barrier penetration .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound under acidic conditions, and how can they be mitigated?
- Methodological Answer : Acid-sensitive intermediates (e.g., BMIDA esters) may degrade during Boc deprotection. Comparative studies show:
| Deprotection Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| HCl in dioxane | 4.0 M, 30 min, rt | BMIDA cleavage → Impurity | |
| Oxalyl chloride/MeOH | rt, 1 h | Incomplete reaction | |
| TFA in CH₂Cl₂ | rt, 30 min | Clean deprotection |
Resolution : Optimize deprotection with TFA and avoid prolonged exposure to HCl. Monitor intermediates via ¹H NMR .
Q. How can researchers resolve contradictions in literature regarding the stability of carbamyl chloride intermediates?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). To address this:
- Perform kinetic studies using LC-MS or NMR to track degradation pathways.
- Compare stability in polar vs. nonpolar solvents (e.g., DMF vs. THF) to identify optimal reaction media.
- Reference handling protocols for oxalyl chloride, which emphasize anhydrous conditions to minimize hydrolysis .
Q. What experimental approaches validate the role of the carbamyl chloride group in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Analysis : Measure reaction rates with varying nucleophiles (e.g., amines, alcohols) under controlled conditions.
- Spectroscopic Monitoring : Use ¹³C NMR to track the disappearance of the carbonyl carbon signal (≈175 ppm) during substitution .
- Computational Modeling : DFT calculations can predict electrophilicity of the carbamyl chloride group and guide reagent selection.
Q. How does the oxan-4-yl (tetrahydropyran) moiety influence the compound’s conformational flexibility?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate the compound’s low-energy conformers to assess how the tetrahydropyran ring restricts rotational freedom.
- X-ray Crystallography : Resolve crystal structures to compare bond angles/distances with non-tetrahydropyran analogs.
- Biological Assays : Test binding affinity to target proteins (e.g., enzymes) to correlate rigidity with potency .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., IR spectroscopy vs. mass spectrometry) to confirm intermediate integrity.
- Advanced Characterization : Employ hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities and optimize purification steps (e.g., preparative HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
